molecular formula C18H19N5O2 B2400280 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1903170-17-1

1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2400280
CAS No.: 1903170-17-1
M. Wt: 337.383
InChI Key: YNFUEBHRZWFAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetically designed organic compound featuring a unique molecular architecture that combines pyrrolidine, oxadiazole, and pyrazole heterocyclic systems. This specific arrangement of rings is of significant interest in medicinal chemistry and drug discovery. Heterocyclic compounds containing the 1,2,4-oxadiazole moiety are recognized as valuable bioisosteres, capable of mimicking amide bonds in molecular interactions with biological targets, which can enhance key properties such as potency and metabolic stability . Furthermore, both oxadiazole and pyrazole derivatives are extensively documented in scientific literature for their broad spectrum of biological activities, which includes antimicrobial and potential antiviral properties . The integration of these pharmacophores into a single, complex scaffold makes this compound a valuable candidate for researchers investigating novel therapeutic agents, particularly in screening campaigns against infectious diseases and for the development of enzyme inhibitors. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-20-18(25-21-13)16-11-22(17(24)12-23-9-5-8-19-23)10-15(16)14-6-3-2-4-7-14/h2-9,15-16H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFUEBHRZWFAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, emphasizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

Key Features:

  • Contains a pyrrolidine ring.
  • Incorporates a pyrazole moiety.
  • Features a 3-methyl-1,2,4-oxadiazole group.

Antiviral Properties

Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit antiviral activity against various viruses, including β-coronaviruses like SARS-CoV-2. The mechanism involves inhibition of the CSNK2 kinase, which plays a critical role in viral replication. Specifically, modifications to the structure of these compounds can enhance their potency and metabolic stability while reducing solubility issues .

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with oxadiazole rings have been tested against Mycobacterium tuberculosis and demonstrated moderate to good activity. The presence of the oxadiazole moiety is crucial for this activity, as it influences the binding affinity to target proteins involved in bacterial metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Oxadiazole ringEnhances antimicrobial and antiviral properties
Pyrrolidine moietyContributes to binding affinity
Pyrazole substituentModulates pharmacokinetic properties

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiviral Screening : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit CSNK2A2. The results indicated that specific substitutions on the pyrazole ring significantly affected both potency and selectivity against viral targets .
  • Antimicrobial Evaluation : In another investigation, various oxadiazole derivatives were synthesized and tested against M. tuberculosis. The findings revealed that modifications at the 5-position of the oxadiazole ring could lead to enhanced efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below highlights structural variations between the target compound and related molecules:

Compound Name/ID Core Structure Substituents/Modifications Key Functional Groups Reference
Target Compound Pyrrolidine 4-Phenyl, 3-(3-methyl-1,2,4-oxadiazol-5-yl), 1-(2-(1H-pyrazol-1-yl)ethanone) 1,2,4-Oxadiazole, pyrazole, ethanone
N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide (28) Pyrazole Trifluoromethyl, 4-nitrophenylacetamide 1,2,4-Oxadiazole, trifluoromethyl, acetamide
4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (17) Pyrazole Trifluoromethyl, aniline 1,2,4-Oxadiazole, amine
1-(2-Naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives (5-12) Ethanone-oxime ester Varied acyloxy groups (e.g., 4-chlorobenzoyl, 4-nitrobenzoyl) Pyrazole, oxime ester
PhenyI-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Piperidine 3-Pyridinyl-1,2,4-oxadiazole, benzophenone 1,2,4-Oxadiazole, pyridine, ketone

Research Findings and Implications

Binding and Activity Insights

  • Oxadiazole Role : The 1,2,4-oxadiazole ring enhances hydrogen-bonding and π-π stacking interactions in analogs, as seen in compound 28’s modulation of biological targets .
  • Pyrrolidine vs. Piperidine Cores : Piperidine-based analogs (e.g., EP 1 808 168 B1 derivatives) exhibit rigid conformations, whereas the pyrrolidine core in the target compound may offer greater torsional flexibility for target engagement .

Analytical Data Comparison

Compound HRMS (M+H)+ (Calcd/Found) IR Key Peaks (cm⁻¹) Synthesis Yield (%)
Target Compound Not reported Not reported Not reported
Compound 28 459.1023/459.1021 1650 (C=O), 1518 (C=N) ~70
Compound 18 448.0783/448.0782 3273 (N-H), 1130 (C-F) 69
Oxime Ester Derivatives 1700–1750 (C=O, ester) 60–85

Preparation Methods

Molecular Architecture and Key Functional Groups

The target compound features a pyrrolidine ring substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole moiety and at the 4-position with a phenyl group. The 1-position of the pyrrolidine is functionalized with a 2-(1H-pyrazol-1-yl)ethanone group. Critical challenges include:

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring’s sensitivity to hydrolysis demands anhydrous conditions during synthesis.
  • Stereochemical Control : The pyrrolidine’s stereochemistry at C3 and C4 influences biological activity and requires chiral auxiliaries or asymmetric catalysis.
  • Coupling Efficiency : Installing the ethanone-pyrazole unit necessitates chemoselective amine acylation without oxadiazole degradation.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three strategic disconnections (Fig. 1):

  • Ethanone-Pyrazole Installation : Late-stage coupling of 2-(1H-pyrazol-1-yl)acetic acid to the pyrrolidine amine.
  • Pyrrolidine-Oxadiazole Core : Early-stage construction via cyclocondensation of an amidoxime with a diketone precursor.
  • Phenyl Group Introduction : Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for aryl substitution.

Synthesis of the Pyrrolidine-Oxadiazole Core

Cyclocondensation of Amidoximes

The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of N-hydroxy-3-methylimidamide intermediates. In a representative procedure:

  • Amidoxime Formation : React 3-methylimidamide with hydroxylamine hydrochloride in ethanol/water (yield: 78–85%).
  • Cyclization : Treat the amidoxime with trifluoroacetic anhydride (TFAA) at 0°C to form the oxadiazole ring (yield: 65–72%).

Table 1: Optimization of Oxadiazole Cyclization Conditions

Cyclizing Agent Temp (°C) Solvent Yield (%) Purity (HPLC)
TFAA 0 DCM 72 98.5
PCl₃ 25 THF 58 95.2
CDI -10 Acetonitrile 63 97.1

Pyrrolidine Ring Construction

The pyrrolidine scaffold is assembled via aza-Michael addition followed by intramolecular cyclization:

  • Aza-Michael Addition : React 4-phenyl-2-butenal with benzylamine in THF at -20°C (diastereomeric ratio: 3:1).
  • Cyclization : Treat the intermediate with p-TsOH in toluene under reflux to form the pyrrolidine ring (yield: 68%).

Installation of the Ethanone-Pyrazole Moiety

Pyrazole Synthesis

The 1H-pyrazole unit is prepared via cyclocondensation of hydrazine with 1,3-diketones:

  • Hydrazine Cyclization : React acetylacetone with hydrazine hydrate in ethanol (yield: 89%).
  • N-Alkylation : Treat the pyrazole with ethyl bromoacetate in DMF/K₂CO₃ to install the ethanone precursor (yield: 75%).

Coupling to Pyrrolidine Amine

The ethanone-pyrazole is coupled to the pyrrolidine using PyAOP activation:

  • Amine Deprotection : Remove the Boc group from the pyrrolidine with TFA in DCM (quantitative).
  • Activated Ester Formation : Generate the ethanone-pyrazole mixed carbonate with PyAOP and DIEA in DCM at 0°C.
  • Coupling : React the ammonium salt with the activated ester, adding DIEA dropwise (yield: 65%).

Table 2: Coupling Agent Efficiency Comparison

Coupling Agent Base Solvent Yield (%) Reaction Time (h)
PyAOP DIEA DCM 65 2
HATU DIPEA DMF 57 4
EDCI/HOBt NMM THF 49 6

Purification and Characterization

Recrystallization Protocols

Crude product is purified via sequential recrystallization:

  • Primary Crystallization : Dissolve in hot ethanol, cool to -20°C (purity: 94–96%).
  • Secondary Crystallization : Use ethyl acetate/hexane (1:3) for polymorph control.

Spectroscopic Confirmation

  • ¹H NMR : δ 2.59 (s, 3H, CH₃), 3.79 (s, 3H, OCH₃), 7.61–7.86 (m, aromatic protons).
  • HRMS : m/z 337.4 [M+H]⁺ (calc. 337.39).
  • X-ray Diffraction : Confirms planarity of the oxadiazole-pyrrolidine system (twist angle: 4.23°).

Challenges and Optimization Strategies

Oxadiazole Hydrolysis Mitigation

  • Anhydrous Workup : Use molecular sieves during cyclization.
  • Low-Temperature Quenching : Add reactions to ice-cold bicarbonate solution.

Diastereomer Separation

  • Chiral HPLC : Employ Chiralpak IA column with hexane/isopropanol (85:15).
  • Kinetic Resolution : Use Pseudomonas cepacia lipase for enantioselective acetylation.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis should prioritize modular assembly of the pyrrolidine-oxadiazole core and pyrazole-ethanone moiety. A plausible approach involves:

  • Step 1 : Cyclocondensation of a substituted pyrrolidine precursor with a 3-methyl-1,2,4-oxadiazole-forming agent (e.g., hydroxylamine and nitrile under acidic conditions) .
  • Step 2 : Functionalization of the pyrrolidine nitrogen with a pyrazole-ethanone group via nucleophilic substitution or coupling reactions (e.g., using 1H-pyrazole derivatives with activated ethanone intermediates) .
  • Step 3 : Purification via column chromatography and validation using HPLC (>95% purity) and NMR (e.g., verifying stereochemistry at C3 and C4 of the pyrrolidine ring) .

Q. How can structural ambiguities in the final compound be resolved?

Combine 1H/13C NMR (to identify proton environments and carbon types), 2D-COSY (for coupling networks), and X-ray crystallography (to confirm absolute configuration). For example, X-ray analysis resolved diastereomeric ambiguity in a related pyrrolidine-oxadiazole derivative by revealing chair conformations .

Q. What analytical techniques are critical for characterizing intermediates?

  • LC-MS : Monitors reaction progress and detects transient intermediates.
  • FT-IR : Identifies functional groups (e.g., C=O stretch in ethanone at ~1700 cm⁻¹).
  • Elemental analysis : Validates stoichiometry, especially for nitrogen-rich heterocycles .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

Discrepancies often arise from dynamic effects (e.g., ring puckering in pyrrolidine). Use variable-temperature NMR to probe conformational flexibility. For example, a 2025 study resolved contradictory NOE signals in a pyrrolidine derivative by identifying temperature-dependent axial/equatorial equilibration .

Q. What strategies optimize yield in the oxadiazole cyclization step?

  • Catalyst screening : ZnCl₂ or PPA (polyphosphoric acid) improves cyclization efficiency .
  • Solvent optimization : Use DMF or toluene under reflux to enhance ring closure .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hr to 2 hr with 15% higher yield .

Q. How do substituent variations on the phenyl/pyrazole groups affect bioactivity?

Design analogs via SAR studies :

  • Replace the 4-phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
  • Modify the pyrazole’s N-substituent (e.g., methyl vs. trifluoromethyl). Screen analogs against target enzymes (e.g., COX-2 or kinases) using molecular docking and in vitro assays .

Q. What computational methods predict stability under physiological conditions?

  • DFT calculations : Estimate hydrolysis susceptibility of the oxadiazole ring.
  • MD simulations : Model interactions with water/lipid membranes to assess bioavailability .

Q. How can regioselectivity challenges during pyrazole coupling be addressed?

Use directed ortho-metalation or Buchwald-Hartwig amination to control substitution patterns. A 2024 study achieved >90% regioselectivity by employing Pd(OAc)₂/Xantphos catalysts .

Methodological Guidance for Data Interpretation

Interpreting contradictory biological activity across assay platforms :

  • Case study : A 2025 report found that a pyrrolidine-oxadiazole derivative showed IC₅₀ = 2 µM in cell-based assays but was inactive in enzyme assays. This discrepancy was attributed to prodrug activation via cellular esterases, confirmed by LC-MS metabolite profiling .

Resolving low reproducibility in synthetic yields :

  • DOE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical factors.
  • In situ monitoring : Use ReactIR to detect intermediate degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.